4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide
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Overview
Description
The compound 4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide is a synthetic organic compound. This compound falls within a class of imidazopurines, characterized by a purine ring structure with an imidazole fusion and functional groups that enhance its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide typically involves multi-step organic reactions. Starting with commercially available precursors, such as 1,6,7-trimethylpurine, the synthesis proceeds through various steps including alkylation, cyclization, and amide formation. Key reaction conditions often include the use of strong bases like potassium tert-butoxide, high temperatures around 150°C for cyclization, and specific solvents like dimethylformamide to enhance reaction efficiency.
Industrial Production Methods: At an industrial scale, optimization of these steps can involve the use of continuous flow reactors for improved yield and purity. Additionally, the use of catalysts and high-pressure conditions can further streamline production, reducing reaction times and energy costs.
Chemical Reactions Analysis
Types of Reactions it Undergoes: The compound undergoes several types of reactions including:
Oxidation: Reacts with oxidizing agents such as hydrogen peroxide and permanganates.
Reduction: Reduces under the action of reducing agents like sodium borohydride.
Substitution: Undergoes nucleophilic substitution reactions at the benzamide moiety.
Common Reagents and Conditions Used:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles including amines and thiols.
Major Products Formed:
From Oxidation: Corresponding acids or ketones depending on the reaction conditions.
From Reduction: Alcohols or amines.
From Substitution: Varied substituted derivatives depending on the nucleophile.
Scientific Research Applications
This compound is notable for its diverse range of scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules due to its reactive purine core.
Biology: Studied for its potential as a biochemical probe given its ability to interact with nucleic acids and proteins.
Medicine: Investigated for therapeutic potential, particularly in anticancer and antiviral research.
Industry: Used in material science for developing organic semiconductors and other advanced materials.
Mechanism of Action
Mechanism of Effects: The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and enzymes. Its planar purine structure facilitates intercalation into DNA, disrupting replication and transcription processes, which is particularly useful in cancer research.
Molecular Targets and Pathways Involved: Major targets include topoisomerases (involved in DNA replication), and kinases (involved in signal transduction pathways). By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Uniqueness and Similar Compounds: 4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide stands out due to its specific functional groups that enhance its reactivity and biological activity compared to related imidazopurines.
Similar Compounds Include:
4-(3-methyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide
4-(3-allyl-1,6-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide
These compounds share structural similarities but differ in the substitution patterns which affect their chemical and biological properties.
The compound this compound is a fascinating molecule with diverse applications and distinct characteristics that set it apart in the realm of synthetic organic chemistry and biochemistry.
Properties
IUPAC Name |
4-(4,7,8-trimethyl-1,3-dioxo-2-prop-2-enylpurino[7,8-a]imidazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-5-10-24-18(28)15-17(23(4)20(24)29)22-19-25(11(2)12(3)26(15)19)14-8-6-13(7-9-14)16(21)27/h5-9H,1,10H2,2-4H3,(H2,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFWCNSAVOJJDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)C(=O)N)N(C(=O)N(C3=O)CC=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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